methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol
Preparation Methods
The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the hydrogenation of quinaldine, followed by esterification. One common method includes the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the quinoline ring to form the tetrahydroquinoline derivative. Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound . Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .
Comparison with Similar Compounds
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: This compound shares a similar core structure but lacks the additional methyl group at the 2-position.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar but does not have the carboxylate ester functional group.
Properties
CAS No. |
1391217-71-2 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
IFHHLBCJXNITOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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